(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide
Description
(E)-3-(4-Nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d]thiazole core substituted with a sulfamoyl (-SO₂NH₂) group at the 6-position and an (E)-configured 4-nitrophenylacrylamide moiety at the 2-position. The sulfamoyl group enhances solubility and may modulate target binding, while the 4-nitrophenyl moiety contributes electron-withdrawing properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S2/c17-27(24,25)12-6-7-13-14(9-12)26-16(18-13)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H2,17,24,25)(H,18,19,21)/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMROHHGBQQZOTI-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Sulfamoylbenzo[d]thiazol-2-amine
The benzothiazole scaffold is synthesized via cyclization of 2-aminobenzenethiol derivatives. Sulfamoylation is achieved using chlorosulfonic acid followed by ammonia treatment.
Reaction Scheme :
$$
\text{2-Aminobenzenethiol} \xrightarrow[\text{H}2\text{SO}4]{\text{ClSO}3\text{H}} \text{6-Chlorosulfonylbenzo[d]thiazole} \xrightarrow{\text{NH}3} \text{6-Sulfamoylbenzo[d]thiazol-2-amine}
$$
Conditions :
Preparation of (E)-3-(4-Nitrophenyl)acryloyl chloride
The acryloyl chloride is synthesized via Knoevenagel condensation of 4-nitrobenzaldehyde with malonic acid, followed by chlorination using thionyl chloride.
Reaction Scheme :
$$
\text{4-Nitrobenzaldehyde} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{pyridine}} \text{(E)-3-(4-Nitrophenyl)acrylic acid} \xrightarrow{\text{SOCl}_2} \text{Acryloyl chloride}
$$
Conditions :
Amide Coupling Strategies
The final step involves coupling 6-sulfamoylbenzo[d]thiazol-2-amine with (E)-3-(4-nitrophenyl)acryloyl chloride. Two methods are prevalent:
Schotten-Baumann Reaction
A classical approach using aqueous base to facilitate acylation:
Procedure :
- Dissolve 6-sulfamoylbenzo[d]thiazol-2-amine (1 equiv) in acetone/water (3:1).
- Add acryloyl chloride (1.2 equiv) dropwise at 0°C.
- Adjust pH to 9–10 with NaOH; stir for 3 hr.
- Isolate via filtration; purify by recrystallization (ethanol/water).
Carbodiimide-Mediated Coupling
Modern protocols employ DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for enhanced efficiency:
Procedure :
- Combine amine (1 equiv), acryloyl chloride (1.1 equiv), and DMAP (0.1 equiv) in dichloromethane.
- Add DCC (1.05 equiv); stir at 25°C for 12 hr.
- Filter dicyclohexylurea (DCU) byproduct; concentrate and purify via silica gel chromatography (ethyl acetate/hexane).
Advantages :
- Higher yields due to reduced hydrolysis.
- Stereochemical integrity preserved (E-configuration confirmed via $$ ^1 \text{H NMR} $$).
Spectroscopic Characterization
Critical analytical data for the target compound:
Table 1. Spectroscopic Properties
Optimization Challenges and Solutions
Stereochemical Control
The E-configuration of the acrylamide is critical for biological activity. Side reactions producing the Z-isomer are minimized by:
Sulfamoyl Group Stability
The sulfamoyl moiety is prone to hydrolysis under acidic conditions. Mitigation strategies include:
Industrial-Scale Considerations
Table 2. Comparative Analysis of Scaling Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Reaction Time | 12 hr | 8 hr (continuous flow) |
| Yield | 78% | 82% |
| Purification | Column chromatography | Crystallization (ethanol) |
| Cost Efficiency | $120/g | $45/g |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions, including the formation of the acrylamide backbone and subsequent functionalization with nitrophenyl and sulfamoyl groups. The compound's structure is characterized by its unique functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiazole and nitrophenyl moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group enhances this activity by potentially interfering with bacterial folate synthesis pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated against different cancer cell lines. Studies have reported that similar compounds demonstrate cytotoxic effects on human breast adenocarcinoma cells (MCF7) and other cancer types. The mechanism of action may involve apoptosis induction and disruption of cell cycle progression .
Antimicrobial Activity Assessment
In vitro studies have demonstrated that derivatives containing the thiazole ring exhibit potent antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations, making them promising candidates for further development as antimicrobial agents .
Anticancer Screening Results
Research has highlighted that certain derivatives show a significant reduction in cell viability in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. For example, compounds structurally similar to this compound have been reported to induce apoptosis in MCF7 cells through caspase activation pathways .
Comparative Data Table
| Compound | Biological Activity | Target Pathway | IC50/MIC Values |
|---|---|---|---|
| This compound | Antimicrobial | Folate synthesis | MIC < 10 µg/mL |
| Similar thiazole derivatives | Anticancer | Apoptosis induction | IC50 ~ 20 µM |
| N-(4-bromophenyl) thiazol derivatives | Antimicrobial & Anticancer | Cell cycle disruption | MIC ~ 5 µg/mL |
Mechanism of Action
The mechanism of action of (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfamoylbenzo[d]thiazolyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Sulfamoyl vs.
- 4-Nitrophenyl vs. Other Aryl Groups : The 4-nitrophenyl group in the target compound and 16f introduces strong electron-withdrawing effects, which may stabilize the acrylamide’s conjugated system and influence binding to enzymatic targets (e.g., kinases or inflammatory mediators) .
Biological Activity
(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H14N4O4S
- Molecular Weight : 358.36 g/mol
The compound features a nitrophenyl group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms.
Mechanisms of Biological Activity
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
-
Cytotoxicity Assays :
- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The compound's effectiveness was attributed to its ability to induce apoptosis through the activation of caspase pathways.
-
Antimicrobial Testing :
- The compound was evaluated against a panel of bacteria, including both Gram-positive and Gram-negative strains. Results indicated a broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) suggesting potential for development as an antimicrobial agent.
-
Neuroprotective Effects :
- In models of neurodegeneration, the compound showed promise in protecting neuronal cells from oxidative stress-induced damage, potentially through its antioxidant properties.
Data Tables
Q & A
Q. How can researchers optimize the synthesis of (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide to achieve high yields and purity?
Answer:
- Key Steps :
- Precursor Selection : Use substituted benzo[d]thiazole derivatives (e.g., 6-sulfamoylbenzo[d]thiazol-2-amine) and acryloyl chloride derivatives as starting materials .
- Coupling Reactions : Employ nucleophilic acyl substitution under anhydrous conditions, using polar aprotic solvents (e.g., DMF or acetonitrile) and bases like triethylamine to deprotonate the amine group .
- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions (e.g., polymerization of acrylamide) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
- Critical Parameters : Solvent polarity, reaction time (typically 12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of amine to acryloyl chloride) .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry of the acrylamide double bond (E-configuration) via coupling constants (J = 12–16 Hz for trans protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the sulfamoyl and nitrophenyl groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretches at ~1150–1300 cm⁻¹) .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (if single crystals are obtainable) .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
Answer:
- Anticancer Activity :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activation assays .
- Enzyme Inhibition :
- Kinase Inhibition : Screen against CDK7 or other kinases implicated in cancer (IC₅₀ determination) .
- Thiol Reactivity : Evaluate interactions with glutathione (GSH) via Ellman’s assay, given acrylamide’s electrophilic nature .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
Answer:
- Experimental Design :
- Time-Dependent Assays : Monitor reactive oxygen species (ROS) generation (e.g., DCFH-DA fluorescence) under varying concentrations and incubation times .
- Dose-Response Analysis : Compare EC₅₀ values for antioxidant (DPPH scavenging) and pro-oxidant (lipid peroxidation) activities .
- Redox Profiling : Use cyclic voltammetry to measure redox potentials and identify stable radical intermediates .
- Interpretation : Contradictions may arise from concentration-dependent redox switching or cell-type-specific metabolic pathways .
Q. What computational strategies are effective for predicting target interactions and SAR?
Answer:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite to model binding to targets like CDK7 or DNA .
- Key Interactions : Hydrogen bonding with sulfamoyl groups, π-π stacking with nitrophenyl .
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Simulate electrostatic potential maps to guide SAR for solubility or reactivity .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and hydration effects .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
Answer:
- Structural Modifications :
- Introduce polar substituents (e.g., hydroxyl, carboxyl) on the nitrophenyl ring .
- Use prodrug strategies (e.g., esterification of sulfamoyl groups) .
- Formulation Adjustments :
- Analytical Validation : Monitor solubility via HPLC-UV and confirm stability over 24 hours .
Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition?
Answer:
- Biochemical Assays :
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry .
- Cellular Studies :
- Western Blotting : Quantify downstream targets (e.g., phosphorylated RB1 for CDK7 inhibition) .
- CRISPR Knockout : Validate target specificity using kinase-deficient cell lines .
- Structural Biology : Co-crystallize the compound with the target enzyme for X-ray analysis .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Validation Steps :
- Re-docking : Verify docking poses with multiple software (e.g., Glide vs. AutoDock) .
- Free Energy Calculations : Use MM-GBSA to refine binding affinity predictions .
- Experimental Counterchecks : Compare predicted IC₅₀ values with enzyme inhibition assays .
- Common Pitfalls : Overlooking solvent effects, protein flexibility, or off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
